

Methyl 3-cyano-4-hydroxybenzoate chemical properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	Methyl 3-cyano-4-hydroxybenzoate
Cat. No.:	B180658

[Get Quote](#)

An In-depth Technical Guide on the Chemical Properties of **Methyl 3-cyano-4-hydroxybenzoate**

Abstract

Methyl 3-cyano-4-hydroxybenzoate is a multifunctional aromatic compound of significant interest to the scientific community, particularly those in pharmaceutical research and materials science. Its unique trifunctional nature, possessing hydroxyl, cyano, and methyl ester groups, makes it a versatile synthetic intermediate for the development of novel therapeutic agents and advanced materials. This technical guide provides a comprehensive examination of its core chemical properties, established synthetic methodologies, reactivity profile, and analytical characterization. By synthesizing technical data with practical, field-proven insights, this document serves as an essential resource for researchers, chemists, and drug development professionals seeking to leverage the potential of this valuable chemical building block.

Introduction: The Strategic Importance of Multifunctional Benzoates

Substituted benzoic acid derivatives are fundamental scaffolds in medicinal chemistry, appearing in the structures of numerous approved drugs. The precise arrangement and nature of substituents on the benzene ring dictate the molecule's steric and electronic properties, which in turn govern its interactions with biological targets. **Methyl 3-cyano-4-**

hydroxybenzoate stands out as a particularly valuable intermediate. The electron-withdrawing cyano and ester groups, combined with the hydrogen-bonding capabilities of the phenolic hydroxyl group, create a unique chemical environment that can be exploited for targeted molecular design. This guide delves into the essential technical details of this compound, providing the foundational knowledge required for its effective use in complex synthetic campaigns.

Core Chemical and Physical Properties

A comprehensive understanding of a compound's physicochemical properties is the bedrock of successful laboratory practice, informing decisions from reaction setup to final purification.

Molecular Identity and Structure

- IUPAC Name: **Methyl 3-cyano-4-hydroxybenzoate**
- Molecular Formula: C₉H₇NO₃[\[1\]](#)[\[2\]](#)
- Molecular Weight: 177.16 g/mol [\[1\]](#)[\[3\]](#)
- CAS Number: 156001-68-2[\[1\]](#)[\[2\]](#)[\[3\]](#)
- Canonical SMILES: COC(=O)C1=CC(=C(C=C1)O)C#N

Figure 1: Chemical Structure of **Methyl 3-cyano-4-hydroxybenzoate**.

Physicochemical Data Summary

The following table summarizes key physicochemical data, which is essential for experimental design, including solvent selection, reaction temperature, and purification strategy.

Property	Value	Source(s)
Physical State	Solid, crystalline powder	General Observation
Molecular Weight	177.16 g/mol	[1][3]
Melting Point	125 - 128 °C (for the related methylparaben)	
Boiling Point	Decomposes below boiling point (for the related methylparaben)	
Solubility	Soluble in methanol, DMF, ethyl acetate; sparingly soluble in water	[4]
logP (octanol/water)	1.98 (for the related methylparaben)	

Note: Some physical data, like melting and boiling points, are referenced from the closely related and well-characterized compound methyl 4-hydroxybenzoate (methylparaben) as a proxy where specific data for the title compound is sparse.

Synthesis and Reactivity: A Practical Perspective

The utility of a chemical intermediate is directly tied to its synthetic accessibility and predictable reactivity. **Methyl 3-cyano-4-hydroxybenzoate** can be prepared through several routes, with the choice often dictated by scale, safety considerations, and available starting materials.

Established Synthetic Protocols

A prevalent and well-documented synthesis involves a two-step process starting from the readily available Methyl 4-hydroxybenzoate.[4] This method, while robust, traditionally uses toxic reagents, and alternative "greener" methods are emerging.[5][6][7]

Workflow: Synthesis via Iodination and Cyanation

Figure 2: Common synthetic workflow for **Methyl 3-cyano-4-hydroxybenzoate**.

Step-by-Step Experimental Protocol (Iodination-Cyanation Route)[\[4\]](#)

- Iodination:
 - Dissolve Methyl 4-hydroxybenzoate (1.0 eq) in glacial acetic acid in a suitable reaction vessel.
 - Heat the solution to 65°C with stirring.
 - Slowly add a solution of iodine monochloride (ICl, 1.0 eq) in acetic acid dropwise over 40 minutes.
 - Maintain the reaction at 65°C for 5 hours, then continue stirring at room temperature for 16 hours.
 - Collect the precipitated product (Methyl 4-hydroxy-3-iodobenzoate) by filtration, wash with water, and dry under vacuum.
- Cyanation:
 - In a nitrogen-flushed, three-neck flask, combine Methyl 4-hydroxy-3-iodobenzoate (1.0 eq), copper(I) cyanide (CuCN, 1.1 eq), and sodium cyanide (NaCN, 0.1 eq) in anhydrous N,N-Dimethylformamide (DMF).
 - Heat the mixture to 105°C and stir for 18 hours under a nitrogen atmosphere.
 - Cool the reaction to room temperature and filter to remove solids, washing the filter cake with ethyl acetate.
 - Combine the organic phases, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the final product.

Expertise & Causality: Why These Choices?

- Acetic Acid as Solvent: It is polar enough to dissolve the starting material and is stable to the oxidative conditions of the iodination reaction.

- Nitrogen Atmosphere: The cyanation step, involving a copper(I) species, is sensitive to oxidation. An inert atmosphere is critical to prevent catalyst deactivation and ensure high yield.[4]
- High Temperature in DMF: The Rosenmund-von Braun reaction (cyanation of an aryl halide) requires high thermal energy to overcome the activation barrier. DMF is a high-boiling polar aprotic solvent that facilitates this nucleophilic substitution.[4]
- Avoiding Highly Toxic Reagents: Newer patented methods aim to replace the highly toxic cuprous cyanide.[5][6][7] One such method involves converting methyl 4-hydroxybenzoate to methyl 3-formyl-4-hydroxybenzoate, which is then transformed into the cyano group, offering a safer alternative for industrial-scale production.[5][6][7]

Reactivity Profile

The synthetic versatility of **Methyl 3-cyano-4-hydroxybenzoate** stems from the distinct reactivity of its three functional groups, allowing for selective modification.

- Phenolic Hydroxyl: The most acidic proton. It readily undergoes O-alkylation or O-acylation under basic conditions to form ethers and esters, respectively. This is a common first step to protect the hydroxyl group or to introduce new functionalities.[4]
- Cyano Group: Can be hydrolyzed to a carboxylic acid or an amide under acidic or basic conditions. It can also be reduced to a primary amine (aminomethyl group), providing a key linker for further elaboration.
- Methyl Ester: Can be saponified (hydrolyzed) to the corresponding carboxylic acid under basic conditions. This allows for amide bond formation or other carboxylate chemistry.

Applications in Drug Discovery and Development

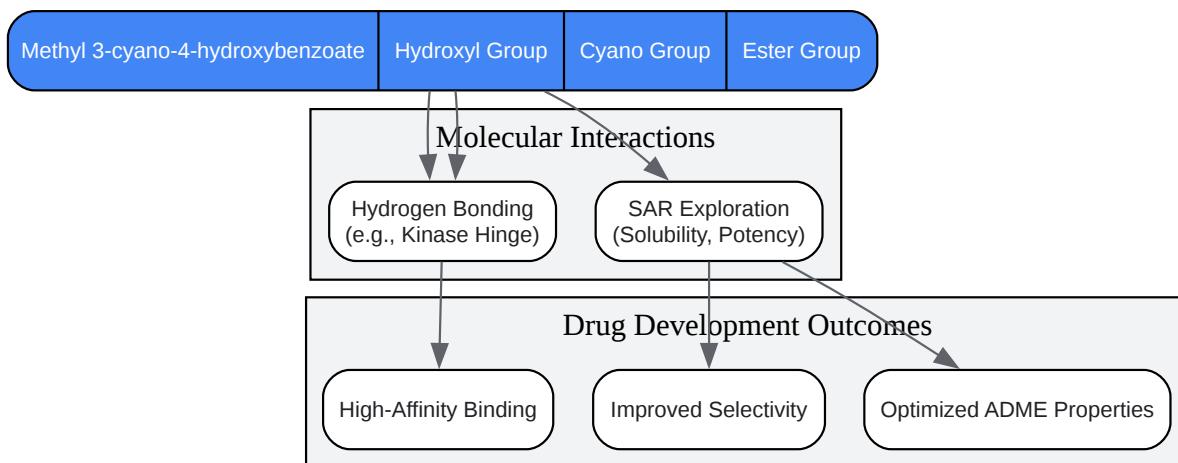
The structural motifs within **Methyl 3-cyano-4-hydroxybenzoate** make it an attractive starting point for the design of biologically active molecules.

Scaffold for Enzyme Inhibitors

The 4-hydroxy-3-cyanobenzoyl core is an excellent bioisostere for other key recognition elements in enzyme active sites. The hydroxyl and cyano groups are superb hydrogen bond

donors and acceptors, capable of forming critical interactions with amino acid residues in a protein's binding pocket (e.g., the hinge region of a kinase). The ester provides a convenient vector for derivatization, allowing chemists to probe for additional interactions and tune physicochemical properties like solubility and cell permeability.

Logical Relationship: Scaffold for Targeted Drug Design



[Click to download full resolution via product page](#)

Figure 3: Logical flow from the scaffold's properties to desired drug development outcomes.

Analytical Characterization

Rigorous analytical chemistry is non-negotiable for ensuring the identity, purity, and quality of any chemical intermediate.

Spectroscopic Confirmation

While a complete, publicly available dataset for this specific molecule is limited, its spectral characteristics can be reliably predicted based on its functional groups and related structures. [8][9][10]

Technique	Expected Observations
¹ H NMR	<ul style="list-style-type: none">- A singlet around 3.9 ppm (3H) for the methyl ester protons.- A singlet for the phenolic OH (chemical shift can be broad and variable).- Three aromatic protons in the 7.0-8.0 ppm region, showing a characteristic splitting pattern for a 1,2,4-trisubstituted ring.
¹³ C NMR	<ul style="list-style-type: none">- A signal around 52 ppm for the methyl carbon.- Signals in the 110-165 ppm range for the aromatic carbons, including the carbon bearing the hydroxyl group (deshielded) and the ipso-carbons.- A signal for the cyano carbon (around 115-120 ppm).- A signal for the ester carbonyl carbon (around 165-170 ppm).
IR Spectroscopy	<ul style="list-style-type: none">- A broad O-H stretch from the phenol around 3300-3500 cm^{-1}.- A sharp C≡N stretch for the nitrile group around 2220-2240 cm^{-1}.- A strong C=O stretch for the ester carbonyl around 1700-1730 cm^{-1}.- C-O stretches and aromatic C=C stretches in the 1000-1600 cm^{-1} region.
Mass Spectrometry	<ul style="list-style-type: none">- The molecular ion peak (M^+) at $\text{m/z} = 177.04$, consistent with the molecular formula $\text{C}_9\text{H}_7\text{NO}_3$. <p>[3]</p>

Purity Assessment by HPLC

Protocol: Reverse-Phase HPLC for Purity Analysis

- System: Agilent 1260 Infinity II or equivalent, with a UV-Vis detector.
- Column: C18, 4.6 x 150 mm, 5 μm particle size.
- Mobile Phase A: 0.1% Formic acid in Water.
- Mobile Phase B: 0.1% Formic acid in Acetonitrile.

- Gradient: 10% B to 90% B over 15 minutes.
- Flow Rate: 1.0 mL/min.
- Detection Wavelength: 254 nm.
- Sample Preparation: Accurately weigh ~1 mg of sample and dissolve in 1 mL of 1:1 Acetonitrile:Water.
- Trustworthiness: This method is self-validating. The C18 column provides excellent separation for moderately polar aromatic compounds. The acidic mobile phase ensures the phenolic hydroxyl group is protonated, leading to sharp, symmetrical peaks. The gradient elution effectively separates the main component from potential non-polar and polar impurities. Purity is determined by the area percentage of the main peak.

Safety and Handling

As with any laboratory chemical, proper safety protocols must be strictly followed.

- GHS Classification: May be harmful if swallowed (Acute Tox. 4).[3]
- Handling: Always handle in a well-ventilated chemical fume hood.
- Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and nitrile gloves.[11][12]
- Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[2]

Conclusion

Methyl 3-cyano-4-hydroxybenzoate is a strategically important chemical intermediate with a rich profile of reactivity and a high potential for application in drug discovery and beyond. Its well-defined synthesis and the orthogonal nature of its functional groups provide chemists with a powerful tool for constructing complex molecular architectures. This guide has provided a detailed, technically grounded overview of its properties and handling, intended to empower researchers to confidently and effectively incorporate this versatile compound into their research and development programs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. CAS 156001-68-2 | Methyl 3-cyano-4-hydroxybenzoate - Synblock [synblock.com]
- 2. Methyl 3-cyano-4-hydroxybenzoate - Lead Sciences [lead-sciences.com]
- 3. Methyl 3-cyano-4-hydroxybenzoate | C9H7NO3 | CID 11769089 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. methyl 3-cyano-4-hydroxybenzoate | 156001-68-2 [chemicalbook.com]
- 5. CN106674052A - Preparation method of methyl 3-cyano-4-hydroxybenzoate - Google Patents [patents.google.com]
- 6. WO2018121050A1 - Preparation method for 3-cyano-4-hydroxybenzoic acid methyl ester - Google Patents [patents.google.com]
- 7. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 8. rsc.org [rsc.org]
- 9. bmse001194 Methyl 4-hydroxybenzoate at BMRB [bmrbi.io]
- 10. benchchem.com [benchchem.com]
- 11. fishersci.com [fishersci.com]
- 12. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [Methyl 3-cyano-4-hydroxybenzoate chemical properties]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b180658#methyl-3-cyano-4-hydroxybenzoate-chemical-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com